Tert-butyl methanesulfonate
Description
Historical Development of Sulfonate Esters in Chemical Synthesis
The journey of sulfonyl-containing compounds in chemistry has been marked by significant discoveries. While the biological importance of sulfonamides was first noted with the discovery of sulfanilamide (B372717) in 1907, the application of sulfonate esters as key reagents in synthesis evolved over time. eurjchem.com Initially recognized for their stability, they were soon identified as valuable protecting groups for alcohols. researchgate.netresearchgate.net
A crucial advancement in their application was the development of methods for their synthesis, such as the reaction of alcohols with sulfonyl chlorides in the presence of a base. eurjchem.comresearchgate.net This straightforward preparation made them readily accessible for a variety of transformations. Over the years, their role has expanded significantly, and they are now indispensable substrates in numerous synthetic transformations, including elimination, reduction, substitution, and transition-metal-catalyzed cross-coupling reactions. eurjchem.com
General Significance of Organosulfur Compounds in Contemporary Organic Chemistry
Organosulfur compounds, organic molecules containing a carbon-sulfur bond, are of paramount importance in modern organic chemistry. fiveable.metaylorandfrancis.com Their significance stems from their diverse applications and the unique chemical properties imparted by the sulfur atom. fiveable.me These compounds are integral components of many pharmaceuticals, agrochemicals, and advanced materials. taylorandfrancis.comnih.gov
In the realm of biochemistry, organosulfur compounds are fundamental to life. The amino acids cysteine and methionine, which are building blocks of proteins, contain sulfur. wikipedia.org Furthermore, many coenzymes and vitamins incorporate sulfur, highlighting its essential role in biological processes. britannica.com In synthetic organic chemistry, organosulfur compounds serve as versatile building blocks and reagents for creating complex molecules. nih.govbritannica.com The ability of sulfur to exist in various oxidation states contributes to the rich and diverse chemistry of these compounds. nih.gov
Specific Context of Tert-butyl Methanesulfonate (B1217627) within the Alkyl Sulfonate Class
Tert-butyl methanesulfonate, also known as tert-butyl mesylate, is an alkyl sulfonate ester with the chemical formula C₅H₁₂O₃S. nih.gov It consists of a tert-butyl group attached to a methanesulfonate group. Within the class of alkyl sulfonates, this compound is primarily recognized for its role as an alkylating agent and as a protecting group for alcohols. researchgate.net
The methanesulfonate group is an excellent leaving group due to the delocalization of the negative charge across the three oxygen atoms, which makes the carbon atom of the tert-butyl group susceptible to nucleophilic attack. researchgate.net This reactivity is central to its function in organic synthesis. The synthesis of this compound is typically achieved through the reaction of tert-butanol (B103910) with methanesulfonyl chloride in the presence of a base like triethylamine. ontosight.aichemicalbook.com
The presence of the bulky tert-butyl group influences its reactivity compared to other less sterically hindered alkyl sulfonates, such as methyl methanesulfonate. This steric hindrance can affect the mechanism of substitution reactions. researchgate.net
Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₃S | nih.gov |
| Molecular Weight | 152.21 g/mol | nih.gov |
| Boiling Point | 95-97°C at 10 mmHg | ontosight.ai |
| Density | 1.103 g/cm³ at 20°C | ontosight.ai |
| Refractive Index | 1.441-1.443 at 20°C | ontosight.ai |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 16427-41-1 | chemicalbook.com |
Research Findings on this compound
Detailed research has elucidated the synthetic utility of this compound. It is frequently employed in nucleophilic substitution reactions where the introduction of a tert-butyl group is desired. For instance, it can be used to alkylate various nucleophiles. The mechanism of these reactions can proceed via an Sₙ1 pathway due to the stability of the resulting tert-butyl carbocation.
A common synthetic application involves its use as an intermediate. For example, a related compound, (2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate, is used in the synthesis of other molecules where the methanesulfonate group is displaced by a nucleophile. orgsyn.org The synthesis of various sulfonate esters, including aryl mesylates, has been extensively studied, highlighting their utility in cross-coupling reactions like the Suzuki-Miyaura reaction. orgsyn.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-5(2,3)8-9(4,6)7/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZYUHDFABISCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167736 | |
| Record name | tert-Butyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16427-41-1 | |
| Record name | tert-Butyl methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tert-butyl Mesilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Tert Butyl Methanesulfonate
Direct Sulfonylation of Tert-butanol (B103910)
The most prevalent and industrially significant method for synthesizing tert-butyl methanesulfonate (B1217627) is the direct reaction of tert-butanol with methanesulfonyl chloride. chemicalbook.com This process is typically conducted under alkaline conditions to facilitate the reaction and neutralize the acidic byproduct.
Mechanistic Considerations of the Direct Sulfonylation Reaction
CH₃SO₂Cl + (CH₃)₃COH → (CH₃)₃COSO₂CH₃ + HCl
The resulting tert-butyl methanesulfonate is noted for its utility as an alkylating agent, where the methanesulfonate moiety serves as an effective leaving group in subsequent nucleophilic substitution reactions. ajol.info
Optimization of Reagent Stoichiometry and Reaction Conditions
High yields and purity in the synthesis of this compound are contingent on the careful optimization of reaction parameters. Research indicates that using a slight excess of the base relative to methanesulfonyl chloride is beneficial. Specifically, a stoichiometric ratio of 1.2 equivalents of base is often preferred to ensure complete neutralization of the generated HCl, leading to yields of 95% or higher.
The reaction is exothermic and typically controlled by maintaining a temperature range of 0–25°C. Under these conditions, with vigorous stirring, the reaction generally reaches completion within 2 to 4 hours. One specific protocol reports achieving a 100% yield by reacting tert-butanol with methanesulfonyl chloride in dichloromethane (B109758) at -15°C for one hour. chemicalbook.com Polar aprotic solvents like dichloromethane (DCM) are favored as they facilitate rapid reaction kinetics.
Table 1: Effect of Solvent and Base on Direct Sulfonylation Data adapted from studies on analogous sulfonate esters.
Role of Base Catalysis in Yield and Selectivity
Base catalysis is critical in the direct sulfonylation of tert-butanol. The primary function of the base is to act as an acid scavenger, neutralizing the hydrochloric acid produced during the reaction. This prevents the protonation of the alcohol and shifts the reaction equilibrium towards the product side, thereby ensuring high conversion rates.
Triethylamine (NEt₃) is a commonly used and highly effective base for this purpose. google.com Its use in appropriate stoichiometric amounts is directly linked to achieving high yields and purity. While alternative and potentially more economical bases like sodium tert-butoxide (NaOtBu) have been explored, their use may necessitate adjustments to other reaction conditions, such as solvent polarity, to maintain high efficiency. Other catalytic systems, such as 4-methylpyridine (B42270) N-oxide, have also been reported for amine-free sulfonylation of various alcohols, highlighting the diversity of catalysts available for this class of transformation. organic-chemistry.org
Transesterification as a Preparative Route to this compound
An alternative, though less common, synthetic route to this compound is through transesterification. This method involves the reaction of tert-butanol with a different methanesulfonate ester, such as methyl methanesulfonate. However, this approach is often hampered by equilibrium limitations, which may require the use of a large excess of tert-butanol to drive the reaction toward the desired product. The reaction can be performed under either acidic or basic conditions.
Acid-Catalyzed Transesterification Protocols
In an acid-catalyzed transesterification, a protic or Lewis acid catalyst is employed to activate the starting sulfonate ester. The general mechanism involves protonation of the sulfonate oxygen, which increases the electrophilicity of the sulfur atom. Tert-butanol then acts as a nucleophile, attacking the sulfur center and ultimately displacing the original alcohol group (e.g., methanol). Strong acids or Lewis acids like scandium(III) triflate have been used to catalyze transesterification reactions of carboxylic esters, and similar principles apply to sulfonates. organic-chemistry.org The entire process is reversible, making it essential to remove the displaced alcohol from the reaction mixture to achieve a high yield of this compound.
Base-Catalyzed Transesterification Protocols
Base-catalyzed transesterification proceeds through a different mechanism. A strong base is used to deprotonate tert-butanol, forming the highly nucleophilic tert-butoxide anion. This anion then attacks the electrophilic sulfur atom of the starting sulfonate ester (e.g., methyl methanesulfonate) in a nucleophilic acyl substitution-like reaction, leading to the formation of this compound and the displacement of the methoxide (B1231860) anion. Catalysts such as potassium tert-butoxide in tert-butanol have been successfully used for converting methyl esters to tert-butyl esters. organic-chemistry.org Other bases like dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄) have also been shown to be efficient catalysts for transesterification reactions. organic-chemistry.org
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves careful consideration of solvents and effective management of byproducts.
Solvent Selection and Recovery Strategies
The choice of solvent is critical in the synthesis of this compound, as it can significantly influence reaction efficiency and environmental impact. Dichloromethane (DCM) is frequently used due to its inertness and ability to dissolve reactants. However, in line with green chemistry principles, alternative solvents with better environmental profiles are being explored. Methyl tetrahydrofuran (B95107) (Me-THF) and cyclopentyl methyl ether (CPME) have shown promise, especially in minimizing byproduct formation during large-scale production. The use of greener solvents like tert-butanol and ethyl acetate (B1210297) has also been noted in the broader context of pharmaceutical manufacturing. tandfonline.com
Here is a table summarizing the solvents used in this compound synthesis and their recovery methods:
Table 1: Solvent Selection and Recovery in this compound Synthesis
| Solvent | Rationale for Use | Recovery Method | Recovery Efficiency |
|---|---|---|---|
| Dichloromethane (DCM) | Inertness, good solubility of reactants. | Distillation under reduced pressure (20–30 mmHg). | >90% |
| Methyl tetrahydrofuran (Me-THF) | Greener alternative, minimizes byproducts. | Not specified in provided context. | Not specified in provided context. |
| Cyclopentyl methyl ether (CPME) | Greener alternative, minimizes byproducts. | Not specified in provided context. | Not specified in provided context. |
Byproduct Management and Environmental Considerations
The primary byproduct in the synthesis of this compound is hydrochloric acid (HCl), which is generated during the reaction of methanesulfonyl chloride with tert-butanol. Effective management of this acidic byproduct is crucial. A common industrial practice involves absorbing the HCl gas in aqueous scrubbers and subsequently neutralizing it with a base like sodium hydroxide (B78521) (NaOH).
Another potential byproduct is isobutylene (B52900), which can form through elimination reactions, particularly if an excess of the base catalyst is used. The formation of isobutylene represents a loss of material and an environmental emission that needs to be controlled. In related processes, such as the deprotection of N-BOC-pyrrolidine using methanesulfonic acid, isobutylene emissions have been measured, and strategies like using acid/toluene scrubbers have been developed to mitigate them. researchgate.net
The environmental impact of this compound production is also linked to the potential for hydrolysis. The compound is sensitive to moisture and can decompose to form methanesulfonic acid and isobutylene, highlighting the need for anhydrous reaction conditions and proper storage.
The table below outlines the major byproducts and their management strategies:
Table 2: Byproduct Management in this compound Synthesis
| Byproduct | Source | Management Strategy |
|---|---|---|
| Hydrochloric acid (HCl) | Reaction of methanesulfonyl chloride and tert-butanol. | Absorption in aqueous scrubbers and neutralization with NaOH. |
| Isobutylene | Elimination side reaction, promoted by excess base. | Control of base stoichiometry. Use of scrubbers. researchgate.net |
| Methanesulfonic acid | Hydrolysis of the final product. | Use of anhydrous reaction conditions. |
Industrial-Scale Synthesis and Process Intensification of this compound
The industrial production of this compound benefits from process intensification strategies that enhance efficiency, safety, and throughput.
Application of Continuous Flow Reactors for High Throughput
Continuous flow reactors offer significant advantages over traditional batch reactors for the synthesis of this compound, particularly in an industrial setting. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and efficiency. mdpi.com The use of continuous flow systems can significantly enhance heat dissipation and reduce reaction times. A notable example is a process achieving a throughput of 50 kg/day with a 96% yield using a tubular reactor packed with static mixers, with reaction times of 30 minutes or less. This approach is part of a broader trend in the chemical industry to adopt flow chemistry for safer and more efficient production of various compounds. researchgate.net
Strategies for Enhanced Heat Dissipation and Reduced Reaction Times
The synthesis of this compound is an exothermic reaction, making effective heat management crucial, especially at an industrial scale. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer compared to batch reactors, allowing for better control of the reaction temperature and minimizing the formation of byproducts. wiley-vch.de
In traditional batch processes, reactions are often conducted at low temperatures (0–25°C) to control the exotherm, with reaction times typically ranging from 2 to 4 hours. By employing continuous flow technology, the reaction time can be drastically reduced to under 30 minutes. This is achieved through the enhanced mixing and heat transfer within the reactor, which allows the reaction to be run safely at potentially higher temperatures without compromising product quality. Process intensification techniques, in general, aim to reduce equipment size and energy consumption, leading to more sustainable and cost-effective manufacturing processes. osf.io
The following table details the impact of process intensification on the synthesis of this compound:
Table 3: Process Intensification in this compound Synthesis
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Reactor Type | Batch Reactor | Tubular Reactor with Static Mixers |
| Reaction Time | 2–4 hours | ≤30 minutes |
| Heat Dissipation | Limited, requires low temperatures. | Enhanced due to high surface-area-to-volume ratio. wiley-vch.de |
| Throughput | Lower | High (e.g., 50 kg/day) |
| Yield | ≥95% | 96% |
Elucidation of Reaction Mechanisms Involving Tert Butyl Methanesulfonate
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving tert-butyl methanesulfonate (B1217627) are characterized by the replacement of the methanesulfonate group by a nucleophile. The steric and electronic properties of the tert-butyl group play a decisive role in determining whether the reaction proceeds through a stepwise (SN1) or a concerted (SN2) mechanism.
SN1 Pathways: Carbocation Formation and Reactivity
Due to the tertiary nature of the carbon atom bearing the leaving group, tert-butyl methanesulfonate predominantly undergoes nucleophilic substitution via the SN1 pathway. This mechanism involves the formation of a planar, trivalent carbocation intermediate in the rate-determining step, which is then rapidly attacked by a nucleophile. The stability of this tertiary carbocation is a key driving force for the prevalence of the SN1 mechanism.
The stability of the tert-butyl carbocation intermediate is highly influenced by the ionizing power of the solvent. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the carbocation through solvation. These solvents can hydrogen bond with the leaving group in the transition state, facilitating its departure, and can also solvate the resulting carbocation and anion. This stabilization lowers the activation energy for the formation of the carbocation, thereby increasing the reaction rate.
Table 1: Illustrative Solvolysis Rates of a Tertiary Substrate (tert-Butyl Chloride) in Various Solvents
| Solvent | Dielectric Constant (ε) | Relative Rate of Solvolysis |
| Ethanol (B145695) | 24.3 | 1 |
| Methanol | 32.6 | 4 |
| 80% Ethanol / 20% Water | - | 1 |
| 50% Ethanol / 50% Water | - | 100 |
| Water | 78.4 | 100,000 |
This table illustrates the general trend of increasing solvolysis rates with increasing solvent polarity and ionizing power for a typical SN1 substrate.
A key feature of the SN1 reaction is the stereochemical outcome. The formation of an achiral, planar carbocation intermediate means that the nucleophile can attack from either face with equal probability. If the starting material were chiral (which is not the case for the achiral this compound itself, but could be for a substituted derivative), this would lead to the formation of a racemic mixture of enantiomeric products. The stereochemistry of the intermediate is trigonal planar, leading to a loss of the stereochemical information from the starting material.
Neighboring group participation, or anchimeric assistance, is a phenomenon where a nearby functional group within the reacting molecule acts as an internal nucleophile, displacing the leaving group and forming a cyclic intermediate. This can lead to an enhancement of the reaction rate and can also influence the stereochemical outcome, often resulting in retention of configuration.
For a simple substrate like this compound, there are no suitable neighboring groups to provide anchimeric assistance. The methyl groups of the tert-butyl moiety are not capable of acting as internal nucleophiles in this manner. Therefore, neighboring group participation is not a factor in the typical substitution reactions of this compound.
SN2 Pathways: Kinetic and Stereochemical Aspects
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a one-step process where the nucleophile attacks the substrate from the backside of the leaving group, leading to an inversion of stereochemistry. This pathway is highly sensitive to steric hindrance.
The tert-butyl group on this compound presents significant steric hindrance to the backside attack required for an SN2 reaction. epdf.pub The three bulky methyl groups effectively shield the electrophilic carbon atom, making it extremely difficult for a nucleophile to approach. epdf.pub This steric impediment dramatically increases the activation energy for the SN2 pathway, rendering it kinetically unfavorable.
While direct kinetic data for the SN2 reaction of this compound is scarce due to its extreme slowness and the prevalence of the competing SN1 and elimination pathways, comparative data for other alkyl halides clearly demonstrates the impact of steric hindrance.
Table 2: Relative Rates of SN2 Reactions for Various Alkyl Bromides
| Alkyl Bromide | Relative Rate |
| Methyl bromide | 200,000 |
| Ethyl bromide | 1,000 |
| Isopropyl bromide | 10 |
| Tert-butyl bromide | ~1 |
This table illustrates the dramatic decrease in SN2 reaction rate with increasing steric bulk around the reaction center.
In some instances, under specific conditions such as in polar aprotic solvents and with very strong, unhindered nucleophiles, a bimolecular mechanism might be proposed, but it is generally not a significant pathway for this compound. Kinetic studies in aprotic solvents have reported second-order kinetics with a very small rate constant of approximately 10⁻⁴ M⁻¹s⁻¹ at 25°C, suggesting that while a bimolecular process can occur, it is exceptionally slow.
Kinetic Studies in Aprotic and Protic Solvents
The reaction kinetics of this compound are profoundly influenced by the nature of the solvent, primarily due to the compound's tendency to undergo solvolysis via a unimolecular pathway (SN1/E1). This process involves the formation of a tertiary carbocation intermediate in the rate-determining step.
In protic solvents , such as water, alcohols, and formic acid, the solvolysis of this compound is significantly accelerated. These solvents possess high ionizing power and can effectively solvate both the departing methanesulfonate anion (leaving group) and the incipient tert-butyl carbocation through hydrogen bonding. siue.eduresearchgate.net The rate of reaction in these solvents is largely independent of the concentration of any added nucleophile, exhibiting first-order kinetics that depend solely on the concentration of the substrate. libretexts.orgamherst.edu The hydrolysis of the analogous compound, tert-butyl chloride, in aqueous ethanol serves as a classic example of this behavior, where the rate-determining step is the ionization of the C-Cl bond to form the tert-butyl carbocation. amherst.edu Given that methanesulfonate is a better leaving group than chloride, the solvolysis of this compound is expected to proceed even more readily under similar conditions.
In aprotic solvents , especially polar aprotic ones like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724), the reaction pathways can be more varied. While these solvents can stabilize the carbocation intermediate to some extent, their inability to act as hydrogen-bond donors means they are less effective at solvating the anionic leaving group compared to protic solvents. organic-chemistry.org In the presence of a strong nucleophile, a bimolecular (SN2) mechanism could theoretically compete, but the extreme steric hindrance of the tert-butyl group makes backside attack virtually impossible. Therefore, even in aprotic solvents, the reaction tends to proceed through an SN1/E1 mechanism, although typically at a slower rate than in protic solvents of comparable polarity. libretexts.orglibretexts.org The primary role of the solvent is to support the ionization of the substrate.
The effect of solvent polarity on the rate of SN1 solvolysis is often quantified using the Grunwald-Winstein equation, which relates the rate constant of a given solvolysis to the ionizing power of the solvent (Y value). siue.edu Solvents with higher Y values lead to faster solvolysis rates for substrates like this compound that react via a carbocation intermediate.
Table 1: Influence of Solvent Type on the Solvolysis of this compound
| Solvent Type | General Properties | Effect on Reaction Rate | Predominant Mechanism |
| Polar Protic (e.g., Water, Ethanol, Acetic Acid) | High ionizing power, H-bond donors | Fast | SN1 / E1 |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | High dielectric constant, not H-bond donors | Moderate to Slow | SN1 / E1 |
| Nonpolar (e.g., Hexane, Toluene) | Low dielectric constant | Very Slow / Negligible | SN1 / E1 (if it occurs) |
The Methanesulfonate Group as a Highly Effective Leaving Group
The methanesulfonate (mesylate, -OMs) group is recognized as an excellent leaving group in nucleophilic substitution and elimination reactions. wikipedia.orgpearson.commasterorganicchemistry.com Its efficacy stems from its ability to depart as a stable, weakly basic anion. masterorganicchemistry.com This characteristic is crucial for reactions involving this compound, as the departure of the leaving group is the rate-limiting step in its dominant SN1/E1 reaction pathways. libretexts.org
Electronic Factors Contributing to Leaving Group Efficacy
The exceptional stability of the methanesulfonate anion is the primary reason for its effectiveness as a leaving group. This stability is attributed to several electronic factors:
Resonance Stabilization : Upon heterolytic cleavage of the C-O bond, the negative charge on the oxygen atom of the resulting methanesulfonate anion is extensively delocalized across the three oxygen atoms through resonance. pearson.commasterorganicchemistry.commasterorganicchemistry.com This distribution of charge over the sulfonyl group significantly lowers the energy of the anion, making it a very weak base and, consequently, a stable entity to exist in solution. libretexts.org
Inductive Effect : The sulfur atom, being relatively electronegative and in a high oxidation state, along with the two other oxygen atoms, exerts a strong electron-withdrawing inductive effect. This effect further helps to disperse the negative charge on the departing oxygen atom.
Polarizability : The sulfur atom contributes to the polarizability of the anion, which also aids in stabilizing the negative charge.
Natural bond orbital (NBO) calculations performed on related sulfonate esters, such as ethyl methanesulfonate, have provided theoretical support for these concepts. These studies reveal a significant rearrangement and delocalization of the excess electronic charge within the methanesulfonate anion after alkylation, which is a fundamental requirement for a good leaving group. researchgate.netconicet.gov.ar
Comparative Analysis of Leaving Group Abilities with Other Sulfonates
The leaving group ability of methanesulfonate is often compared to other common sulfonate esters and halides. In general, sulfonates are significantly better leaving groups than halides. nih.gov Within the sulfonate family, reactivity can be tuned by modifying the substituent on the sulfur atom.
Methanesulfonate vs. Trifluoromethanesulfonate (Triflate, -OTf) : The triflate group is considered a "super" leaving group, being several orders of magnitude more reactive than mesylates or tosylates. masterorganicchemistry.comnih.gov The powerful electron-withdrawing effect of the three fluorine atoms in the trifluoromethyl group makes the triflate anion exceptionally stable and an even weaker base than the mesylate anion. masterorganicchemistry.com
A general hierarchy of leaving group ability places triflates at the top, followed by other sulfonates and then halides.
Table 2: Relative Reactivity of Common Leaving Groups
| Leaving Group | Abbreviation | Conjugate Acid pKa | Relative Reactivity |
| Trifluoromethanesulfonate | -OTf | ~ -14 | Extremely High |
| p-Toluenesulfonate | -OTs | ~ -2.8 | Very High |
| Methanesulfonate | -OMs | ~ -1.9 | Very High |
| Iodide | I⁻ | ~ -10 | High |
| Bromide | Br⁻ | ~ -9 | Moderate |
| Chloride | Cl⁻ | ~ -7 | Moderate |
| Note: pKa values and relative reactivities are approximate and can vary with solvent and reaction conditions. acs.org |
Elimination Reactions
Due to its tertiary alkyl structure, this compound readily undergoes elimination reactions to form an alkene, specifically 2-methylpropene. This occurs in competition with nucleophilic substitution.
Mechanistic Pathways (E1 and E2) for Alkene Formation
Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). libretexts.orgbits-pilani.ac.in
E1 Mechanism : The E1 pathway is a two-step process that begins with the same rate-determining step as the SN1 reaction: the spontaneous dissociation of the leaving group to form a carbocation intermediate. libretexts.orgyoutube.com In the second, fast step, a weak base (which can be the solvent) abstracts a beta-proton (a proton on a carbon adjacent to the carbocation center), leading to the formation of a double bond. libretexts.org For this compound, the formation of the relatively stable tert-butyl carbocation makes the E1 pathway highly favorable, particularly in polar protic solvents and in the absence of a strong, concentrated base. libretexts.org
E2 Mechanism : The E2 pathway is a single, concerted step where a base abstracts a beta-proton at the same time as the leaving group departs. bits-pilani.ac.inmasterorganicchemistry.com This mechanism requires a specific anti-periplanar geometry between the proton being abstracted and the leaving group. bits-pilani.ac.in E2 reactions are favored by strong, concentrated bases. libretexts.org While possible, the E2 mechanism is less common for this compound unless a strong, sterically hindered base (like potassium tert-butoxide) is used, which would favor proton abstraction over nucleophilic attack. libretexts.org
Given the stability of the intermediate carbocation and the excellent leaving group, the E1 mechanism is the predominant pathway for alkene formation from this compound under most solvolytic and weakly basic conditions. libretexts.org
Factors Governing Competition between Substitution and Elimination
For this compound, the SN1 and E1 reactions are highly competitive because they share a common carbocation intermediate. libretexts.org The product distribution between the substitution product (e.g., tert-butanol (B103910) in water) and the elimination product (2-methylpropene) is determined by the fate of this intermediate. Several factors influence this competition:
Nature of the Nucleophile/Base : All nucleophiles are potential bases, and vice-versa. bits-pilani.ac.in
Strong, non-basic nucleophiles favor substitution.
Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination because they can easily abstract a sterically accessible beta-proton but find it difficult to act as a nucleophile at the hindered carbocation center. libretexts.orggacbe.ac.in
Weakly basic nucleophiles/solvents (e.g., water, ethanol) lead to mixtures of both SN1 and E1 products. libretexts.orgbits-pilani.ac.in For example, the solvolysis of tert-butyl chloride in 80% aqueous ethanol yields a mixture of substitution and elimination products. bits-pilani.ac.in A similar outcome is expected for this compound.
Temperature : Increasing the reaction temperature generally favors elimination over substitution. siue.edubits-pilani.ac.in Elimination reactions result in an increase in the number of molecules in the system (one molecule becomes two or more), leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature makes the -TΔS term more negative, thus favoring the elimination pathway. bits-pilani.ac.in
Solvent : The solvent can play a role in influencing the product ratio, although this effect is often less pronounced than the role of the base or temperature. In some cases, the basicity of the solvent itself can influence the extent of elimination.
Table 3: Factors Influencing the SN1 vs. E1 Competition for this compound
| Factor | Condition Favoring SN1 | Condition Favoring E1 | Rationale |
| Reagent | Weakly basic, good nucleophile | Strong, sterically hindered base | Hindered bases are more effective at proton abstraction than nucleophilic attack. |
| Temperature | Lower temperatures | Higher temperatures | Elimination has a more positive entropy change (ΔS), making it more favorable at higher T. bits-pilani.ac.in |
| Solvent | Good nucleophilic solvent | More basic, less nucleophilic solvent | The solvent acts as the base/nucleophile in solvolysis, and its properties dictate the outcome. |
Rearrangement Processes and Carbocationic Transformations
The solvolysis of sterically hindered substrates like this compound and its analogs serves as a key method for generating and studying carbocationic intermediates. These reactions often proceed via an SN1 mechanism, where the departure of the excellent methanesulfonate (mesylate) leaving group leads to the formation of a carbocation. whiterose.ac.uk This carbocation can then undergo various transformations, including rearrangement to more stable structures, before reacting with a nucleophile or solvent. allrounder.aiwiley.com The study of these rearrangements provides deep insights into the structure, stability, and reactivity of carbocations.
Investigation of Nonclassical Carbocation Intermediates
The concept of nonclassical carbocations—cations in which a bonding electron pair is delocalized over three or more centers—has been a subject of extensive investigation. semanticscholar.orgoup.com The solvolysis of specific substrates derived from this compound has provided crucial evidence for the existence of these intermediates.
A pivotal study involves the solvolysis of (1s,3s)-3-(tert-butyl)-1-methylcyclobutyl methanesulfonate. researchgate.netacs.org When this compound reacts in a highly ionizing solvent such as trifluoroethanol, the primary substitution product is formed with retention of configuration. This stereochemical outcome is inconsistent with the formation of a simple, planar classical carbocation, which would be expected to undergo attack from both sides, leading to a mixture of inversion and retention products. researchgate.netacs.org The observed retention of configuration strongly supports the intermediacy of a nonclassical, bridged bicyclobutonium cation. researchgate.netacs.org In this intermediate, the positive charge is delocalized across the bicyclic framework, shielding one face of the molecule from solvent attack and directing the nucleophile to the same face from which the leaving group departed. researchgate.net
As the solvent becomes less ionizing, the reaction yields increasing amounts of the product with an inverted configuration. researchgate.netacs.org This suggests a competitive reaction pathway involving a classical tertiary carbocation that can be captured by the solvent from either side. researchgate.netacs.org The formation of such nonclassical carbocations is a key feature in the chemistry of strained small-ring systems, where the release of ring strain can facilitate reactions and lead to complex molecular rearrangements. semanticscholar.org
Experimental vs. Computational Insights into Carbocationic Rearrangements
The study of carbocationic rearrangements is a field where experimental observations and computational chemistry provide complementary, and sometimes conflicting, insights. The case of the 3-t-butyl-1-methylcyclobutyl cation, generated from the corresponding methanesulfonate, exemplifies this dynamic.
Experimental Observations: Experimental data from solvolysis rate studies show that the presence of the tert-butyl group in (1s,3s)-3-(tert-butyl)-1-methylcyclobutyl methanesulfonate does not lead to a significant rate enhancement compared to less substituted analogs. researchgate.netacs.org The primary evidence for the nonclassical ion comes from the stereochemistry of the products. researchgate.netacs.org In another system, the solvolysis of 3-methyl-2-butyl methanesulfonate shows evidence of "hydrogen participation," where a neighboring C-H bond assists in the departure of the leaving group, leading to a rearranged product (t-pentanol). cdnsciencepub.com Deuteration at the C-3 position results in a significant rate decrease, confirming this anchimeric assistance. cdnsciencepub.com
Computational Insights: Computational studies, in contrast, often predict significant stabilization for these carbocationic intermediates. For the nonclassical bicyclobutonium cation derived from (1s,3s)-3-(tert-butyl)-1-methylcyclobutyl methanesulfonate, computational models suggest a combined stabilization of 10.8 kcal/mol in the gas phase, arising from both C-C σ-interactions and the presence of the t-butyl group. researchgate.netacs.orgresearchgate.net This calculated stabilization, however, is not reflected in the experimental kinetic data. researchgate.netacs.org
This discrepancy highlights a crucial point: caution must be exercised when directly correlating gas-phase computational results of carbocation stability with solvolytic reaction rates in common solvents. researchgate.netacs.orgresearchgate.net The solvent plays a complex role in stabilizing the transition state and the carbocation intermediate, and these effects are not always perfectly captured by computational models that often simplify or omit solvent interactions. whiterose.ac.ukresearchgate.net While computational methods are powerful for mapping potential energy surfaces and identifying potential intermediates, experimental data from kinetics and product analysis remain essential for validating the mechanistic pathways that occur in solution. researchgate.netnih.gov
Table 1: Comparison of Experimental and Computational Findings for the 3-t-Butyl-1-methylcyclobutyl Cation
| Finding | Experimental Result | Computational Prediction |
| Stereochemistry | Retention of configuration in highly ionizing solvents. researchgate.netacs.org | Consistent with the formation of a nonclassical bicyclobutonium cation (8N) that shields one face from attack. researchgate.net |
| Kinetic Effect of t-Butyl Group | No large rate enhancement observed in solvolysis. researchgate.netacs.org | The t-butyl group contributes significantly to the stabilization of the nonclassical cation (8N). researchgate.netacs.orgresearchgate.net |
| Cation Stabilization Energy | Not directly measured, but lack of rate enhancement suggests minimal stabilization effect in the transition state. researchgate.net | Combined stabilization by C-C σ-interactions and the t-butyl group is calculated to be 10.8 kcal/mol in the gas phase. researchgate.netacs.org |
Strategic Applications of Tert Butyl Methanesulfonate in Complex Organic Synthesis
Utilization as an Electrophilic Alkylating Agent
Tert-butyl methanesulfonate (B1217627) serves as an effective electrophilic alkylating agent, specifically for the introduction of a tert-butyl group onto various nucleophiles. The methanesulfonate (mesylate) moiety is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms. This facilitates the cleavage of the carbon-oxygen bond.
Due to the tertiary nature of the carbon atom bonded to the leaving group, nucleophilic substitution reactions with tert-butyl methanesulfonate predominantly proceed through a unimolecular (Sₙ1) pathway. The reaction mechanism involves the slow, rate-determining formation of a relatively stable tertiary carbocation, which is then rapidly attacked by a nucleophile. The stability of this tert-butyl carbocation is a primary driver for the Sₙ1 mechanism. The choice of solvent significantly impacts the reaction kinetics, with protic and high-ionizing power solvents accelerating the reaction by solvating the departing methanesulfonate anion and the carbocation intermediate. This reactivity makes it a valuable reagent for the butylation of various substrates in organic synthesis.
Employment as a Protecting Group for Hydroxyl Functionalities
In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by using a "protecting group". highfine.com The tert-butyl (t-Bu) group is a widely used protecting group for hydroxyl functionalities, forming a tert-butyl ether. highfine.com These ethers are valued for their stability under a range of conditions, including exposure to many organometallic reagents, strong bases, and some oxidizing and reducing agents.
While tert-butyl ethers can be formed through various methods, the use of an alkylating agent with a good leaving group is a fundamental approach. Sulfonate esters, such as this compound, are recognized for their role in this capacity. The installation of the tert-butyl group masks the acidic proton and nucleophilicity of the hydroxyl group, allowing other chemical transformations to be performed on the molecule. The removal, or "deprotection," of the tert-butyl group typically requires strongly acidic conditions to regenerate the original alcohol.
The strategic value of a protecting group lies in its ability to be selectively introduced and removed without affecting other functional groups or other protecting groups present in a complex molecule. The robustness of the tert-butyl ether makes it ideal for syntheses requiring harsh conditions where more labile protecting groups would be cleaved.
Selectivity in deprotection is achieved by exploiting the unique cleavage conditions required for different protecting groups. For instance, a molecule containing both a tert-butyldimethylsilyl (TBS) ether and a tert-butyl ether can be selectively deprotected. The TBS group can be readily cleaved using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), while the tert-butyl ether remains intact. The tert-butyl ether can then be removed in a subsequent step using strong acid. This "orthogonal" strategy is fundamental in the synthesis of complex molecules with multiple hydroxyl groups.
| Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|
| tert-Butyl | t-Bu | Strongly acidic conditions (e.g., TFA, HCl) |
| tert-Butyldimethylsilyl | TBS | Fluoride sources (e.g., TBAF); Acidic conditions |
| Benzyl | Bn | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Methoxymethyl | MOM | Acidic conditions (e.g., HCl in THF) |
Precursor in Stereoselective Fluorination Reactions
The methanesulfonate group is an effective leaving group in nucleophilic substitution reactions, a property that makes methanesulfonate esters valuable substrates for fluorination. ajol.inforesearchgate.net Nucleophilic fluorination is a primary method for introducing fluorine into organic molecules, often proceeding via an Sₙ2 mechanism where a fluoride anion displaces a leaving group. researchgate.net The efficiency of this displacement is highly dependent on the ability of the leaving group to depart.
In this context, an alcohol can be converted to a methanesulfonate ester (a mesylate) to activate it for nucleophilic substitution with a fluoride source. While this compound itself would simply yield tert-butyl fluoride upon reaction with a fluoride ion, other more complex methanesulfonate esters are used as key intermediates in the synthesis of fluorinated molecules where stereochemistry is critical. researchgate.net
A notable example that highlights the role of the methanesulfonate group in stereoselective synthesis is the preparation of diastereoisomeric fluorinated cyclohexanes. ajol.inforesearchgate.net In a reported synthesis, the target molecules were specific diastereoisomers of 1-(tert-butyl)-2-fluorocyclohexane. ajol.info The key intermediate for this transformation was not this compound, but rather 2-(tert-butyl) cyclohexyl methanesulfonate. ajol.inforesearchgate.net This intermediate was prepared by reacting 2-tert-butylcyclohexanol (B1585498) with methanesulfonyl chloride in the presence of a base. ajol.info The resulting methanesulfonate ester then serves as the substrate for nucleophilic attack by a fluoride ion to introduce the fluorine atom at a specific stereocenter. ajol.inforesearchgate.net This demonstrates the general strategy of using the mesylate group to facilitate stereoselective fluorination, although it does not directly involve this compound as a reagent.
Steric hindrance plays a critical role in determining the feasibility and outcome of nucleophilic substitution reactions. The tert-butyl group is exceptionally bulky, which has significant mechanistic implications. For this compound, the steric bulk around the tertiary carbon atom completely prevents a backside nucleophilic attack, making an Sₙ2 reaction highly unfavorable and favoring the Sₙ1 pathway.
This principle extends to more complex systems. In the synthesis of the 2-(tert-butyl) cyclohexyl methanesulfonate intermediates mentioned previously, the presence of the bulky tert-butyl group adjacent to the reaction center was reported to be a significant challenge. researchgate.net The formation of the methanesulfonate ester from the corresponding alcohol proceeded in a low yield of just 23%, a result attributed to the steric hindrance imposed by the neighboring tert-butyl group. ajol.inforesearchgate.net
| Challenge | Observation in a Related Synthesis | Reference |
| Steric Hindrance | The reaction of 2-tert-butylcyclohexanol with methanesulfonyl chloride resulted in a low (23%) yield of the desired methanesulfonate intermediate. | ajol.inforesearchgate.net |
Synthesis of Activated Phosphonomethylation Reagents
In medicinal chemistry, phosphonates are important functional groups found in several antiviral drugs. The synthesis of these molecules often requires activated reagents capable of transferring a phosphonomethyl group to a nucleophile. One such activated intermediate is a phosphonomethyl methanesulfonate.
A relevant example is found in a synthetic route to the antiviral drug Tenofovir. mit.edu A key reagent in this synthesis is (di-tert-butoxyphosphoryl)methyl methanesulfonate, which serves as an efficient electrophile for the crucial phosphonomethylation step. mit.edu This activated reagent is not synthesized from this compound, but rather through a similar chemical transformation. It is prepared by the O-mesylation of di-tert-butyl (hydroxymethyl)phosphonate. mit.edu This reaction converts the hydroxyl group of the phosphonate (B1237965) starting material into a methanesulfonate leaving group, thereby "activating" the molecule for nucleophilic attack to form the desired carbon-nitrogen bond in the final drug structure. mit.edu This illustrates the broader utility of methanesulfonate esters as activating groups for alkylation reactions in the synthesis of complex pharmaceutical agents.
Application in Antiviral Nucleotide Analog Synthesis
A key application of sulfonate esters derived from tert-butyl groups is in the synthesis of antiviral nucleotide analogs. Specifically, (Di-tert-butoxyphosphoryl)methyl methanesulfonate, a compound structurally related to this compound, has proven to be a highly effective electrophile in the synthesis of important antiviral drugs like Tenofovir (PMPA) and Adefovir. acs.orgnih.gov
The synthesis of Tenofovir involves a two-step sequence where (Di-tert-butoxyphosphoryl)methyl methanesulfonate is used as a phosphonomethylation reagent. acs.org This process begins with the alkylation of (R)-9-(2-hydroxypropyl)adenine (HPA), facilitated by a base such as magnesium tert-butoxide (Mg(OtBu)₂). acs.orgmit.edu The subsequent deprotection of the tert-butyl groups is achieved with aqueous acids to yield the final active pharmaceutical ingredient. acs.org Research has shown this mesylate to be the most efficient electrophile for this transformation, providing a 72% yield of Tenofovir on a 5-gram scale. nih.govmit.edu The crystalline nature of (di-tert-butoxyphosphoryl)methyl methanesulfonate, which can be prepared in high yield (97%) via O-mesylation of di-tert-butyl (hydroxymethyl)phosphonate, further enhances its utility in large-scale synthesis. mit.edu
This synthetic strategy is not limited to Tenofovir. The same protocol has been successfully applied to the synthesis of Adefovir, another crucial antiviral agent used for treating hepatitis B, affording the product in a 64% yield on a 1-gram scale. acs.orgnih.gov The efficiency and adaptability of this method underscore the strategic importance of tert-butyl protected sulfonate reagents in medicinal chemistry. nih.gov
| Antiviral Drug | Key Reagent | Yield | Scale |
|---|---|---|---|
| Tenofovir (PMPA) | (Di-tert-butoxyphosphoryl)methyl methanesulfonate | 72% | 5 g |
| Adefovir | (Di-tert-butoxyphosphoryl)methyl methanesulfonate | 64% | 1 g |
Roles in Catalytic Transformations
Beyond their use as alkylating agents, sulfonate esters play a pivotal role as substrates in transition metal-catalyzed reactions, particularly in the formation of carbon-carbon bonds.
Aryl sulfonates, such as tosylates and mesylates, have emerged as important alternatives to aryl halides and triflates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. acs.org These substrates can be readily prepared from inexpensive and widely available phenols and sulfonyl chlorides. acs.org While generally less reactive than the corresponding aryl halides, the use of specialized catalyst systems, often employing electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) complexes, has enabled their efficient coupling. acs.org
The Suzuki-Miyaura reaction facilitates the formation of biaryl compounds by coupling an organoboron reagent (like a boronic acid) with an organic halide or sulfonate. libretexts.orgyoutube.com Aryl sulfonates have been successfully coupled with a broad scope of arylboronic acids to produce the desired biaryl products in good to high yields. acs.org This methodology is tolerant of various functional groups and can be applied to sterically hindered substrates. acs.org The development of nickel-catalyzed protocols has further expanded the utility of aryl sulfonates, including sulfamates, in these transformations. nih.govnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction involving aryl sulfonates generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : This is often the rate-determining step and involves the insertion of the low-valent palladium(0) catalyst into the carbon-sulfur bond of the aryl sulfonate. chemrxiv.org This step forms a palladium(II) intermediate. libretexts.org The reactivity of aryl sulfonates in this step typically follows the order: ArOTf ≈ ArBr > ArOTs > ArCl, making the activation of less reactive sulfonates like tosylates a key challenge. acs.org Studies have shown that the choice of ligand on the palladium center is crucial for facilitating the oxidative addition of these less reactive C–O and C–S electrophiles. chemrxiv.orgacs.org
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the sulfonate group. This process is typically activated by a base. libretexts.org
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
Mechanistic studies have investigated the kinetics and intermediates of these steps in detail. For instance, the oxidative addition of aryl sulfonates can be influenced by solvent polarity and the presence of anionic additives, which can affect the coordination environment and reactivity of the palladium complex. acs.orgberkeley.edu
Computational and Theoretical Investigations of Tert Butyl Methanesulfonate Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. northwestern.edu These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule, providing information on structure, energy, and various electronic properties. northwestern.edulsu.edu
Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms. researchgate.net For tert-butyl methanesulfonate (B1217627), DFT studies are instrumental in mapping the potential energy surface for its characteristic nucleophilic substitution reactions. Due to the tertiary nature of the carbon atom attached to the leaving group, the reaction predominantly follows a stepwise Sₙ1 pathway.
Theoretical investigations focus on the rate-determining step: the heterolytic cleavage of the C-O bond to form a tert-butyl carbocation and a methanesulfonate anion. DFT calculations, using functionals like B3LYP, are employed to:
Optimize the geometries of the reactant, the transition state, and the resulting carbocation intermediate.
Calculate the activation energy (energy barrier) for the C-O bond cleavage.
Analyze the structure of the transition state, which is expected to have a significantly elongated C-O bond and developing positive charge on the tertiary carbon.
Computational studies on related reactions have shown that DFT can effectively model the energetics of such processes. For instance, in the Kolbe-Schmitt reaction involving substituted phenols, DFT was used to calculate the Gibbs free energy barriers for different reaction pathways, identifying the kinetically and thermodynamically favored products. researchgate.net A similar approach for tert-butyl methanesulfonate allows for a quantitative understanding of its propensity to undergo Sₙ1 reactions.
Table 1: Representative Theoretical Data for Sₙ1 Dissociation Step Note: The following data is illustrative, based on typical results from DFT calculations on similar systems, and serves to demonstrate the type of information generated.
| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameter |
|---|---|---|---|
| Reactant (C₅H₁₂O₃S) | B3LYP/6-31G(d) | 0.0 | C-O bond length: ~1.48 Å |
| Transition State | B3LYP/6-31G(d) | +15 to +25 | C-O bond length: >2.0 Å |
| Products (t-Bu⁺ + MsO⁻) | B3LYP/6-31G(d) | Variable (solvent dependent) | Planar t-Bu⁺ cation |
The stability of the tert-butyl carbocation intermediate is the primary driving force for the Sₙ1 mechanism. This carbocation is a planar, sp²-hybridized species with an empty p-orbital. libretexts.org Computational chemistry provides a detailed picture of the factors contributing to its stability.
Quantum chemical calculations confirm that the positive charge is not entirely localized on the central carbon atom. Instead, it is delocalized onto the surrounding hydrogen atoms via hyperconjugation. researchgate.net This phenomenon involves the donation of electron density from the C-H σ-bonds of the methyl groups into the empty p-orbital of the carbocationic center. libretexts.orglibretexts.org This charge dispersal stabilizes the cation. libretexts.org
Methods such as Natural Bond Orbital (NBO) analysis are used to quantify this charge distribution. These analyses typically show a significant portion of the positive charge residing on the nine hydrogen atoms of the methyl groups. Computational studies on related systems, such as tert-butylbenzenium ions, have successfully used methods like DFT-B3LYP and composite methodologies (G3B3, CBS-QB3) to determine the structures and energies of carbocationic complexes. nih.gov
Table 2: Calculated Charge Distribution in the Tert-butyl Carbocation Note: This table presents typical charge distribution values from quantum chemical calculations to illustrate the concept of charge delocalization.
| Atom | Calculated Partial Charge (a.u.) |
|---|---|
| Central Carbon (C⁺) | +0.4 to +0.6 |
| Methyl Carbons (CH₃) | -0.1 to -0.2 |
| Hydrogens (H) | +0.1 to +0.15 |
Molecular Modeling and Conformational Analysis
While quantum chemistry focuses on electronic structure, molecular modeling provides insights into the three-dimensional arrangement of atoms and the influence of the surrounding environment.
The formation of ionic intermediates like the tert-butyl carbocation is highly sensitive to the solvent environment. Polar, protic solvents stabilize the charged transition state and the resulting ions, thereby accelerating the rate of Sₙ1 solvolysis. Computational models can simulate these solvent effects to predict their impact on reaction kinetics.
Two common approaches are:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This method is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's energy.
Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed picture of specific solute-solvent interactions like hydrogen bonding. This is more computationally intensive.
For the solvolysis of this compound, implicit models can be used to calculate the free energy of activation in various solvents, allowing for a theoretical correlation with experimentally observed reaction rates, such as those analyzed with the Grunwald-Winstein equation for related compounds. researchgate.net Studies on other reactions in mixed solvents, like tert-butanol (B103910)/water, have shown the profound effect of solvent composition on reaction rates and activation energies, highlighting the importance of accurate solvation modeling. researchgate.net
The tert-butyl group is large and sterically demanding, which significantly influences both the molecule's preferred conformation and its reactivity.
Reactivity: The bulkiness of the three methyl groups shields the electrophilic carbon atom from backside attack by a nucleophile. This steric hindrance dramatically raises the activation energy for any potential Sₙ2 pathway, making the Sₙ1 mechanism overwhelmingly favorable.
Conformation: Molecular modeling is used to determine the stable conformers of this compound. Rotation around the S-O and O-C bonds leads to different spatial arrangements. Computational studies on the analogous methyl methanesulfonate have identified two main conformers, anti and gauche, with the anti conformation being more stable due to hyperconjugative interactions. researchgate.net For this compound, similar conformational preferences are expected, although the rotational barriers may be higher due to the steric bulk of the tert-butyl group. The electronic effects of the tert-butyl group are primarily electron-donating through induction and hyperconjugation, which helps to stabilize the adjacent carbocation once the leaving group departs. nih.gov
Applications of Tert Butyl Methanesulfonate in Polymer Science
Monomer Synthesis and Activation for Polymerization
A thorough review of scientific literature indicates that the direct application of tert-butyl methanesulfonate (B1217627) in the synthesis of activated aziridines for anionic ring-opening polymerization and in hybrid copolymerization systems is not well-documented. Research in these areas tends to focus on other activating groups.
Initiation of Polymerization Processes
The ester of a strong acid like methanesulfonic acid allows tert-butyl methanesulfonate to function as an effective initiator in certain types of polymerization, particularly cationic polymerization.
Cationic Polymerization Initiatorsthis compound can act as an initiator for cationic polymerization. The initiation mechanism involves the cleavage of the ester bond to generate a tert-butyl carbocation. This carbocation is a tertiary carbocation, which possesses relative stability, making it an effective electrophilic species to attack a monomer and initiate the polymerization process.libretexts.org
The initiation step can be represented as follows: CH₃SO₃C(CH₃)₃ → (CH₃)₃C⁺ + CH₃SO₃⁻
The newly formed tert-butyl cation ( (CH₃)₃C⁺ ) then attacks the first monomer molecule (M), starting the polymer chain growth: (CH₃)₃C⁺ + M → (CH₃)₃C-M⁺
The resulting methanesulfonate anion (CH₃SO₃⁻) acts as the counterion. For the polymerization to proceed effectively, the counterion must be weakly nucleophilic to avoid immediate recombination with the growing cationic chain end, which would terminate the reaction. wikipedia.orgmit.edu This method is suitable for monomers that are nucleophilic and can stabilize a positive charge, such as alkenes with electron-donating substituents (e.g., isobutylene (B52900), vinyl ethers). libretexts.org
Factors Influencing Initiation Efficiency and Polymer PropertiesThe efficiency of this compound as a cationic polymerization initiator and the properties of the resulting polymer are governed by several key factors inherent to ionic polymerization systems. These factors control the rates of initiation, propagation, termination, and chain transfer, which collectively determine the polymer's molecular weight, molecular weight distribution (polydispersity), and overall structure.wikipedia.orgstanford.edu
| Factor | Influence on Initiation and Polymer Properties |
| Solvent Polarity | In more polar solvents, the separation between the cationic growing chain end and the methanesulfonate counterion is enhanced. This leads to a higher concentration of more reactive "free ions" compared to "ion pairs," generally resulting in a faster rate of propagation. wikipedia.org |
| Counterion Nucleophilicity | The methanesulfonate counterion must be weakly nucleophilic. A highly nucleophilic counterion would readily combine with the carbocation of the growing chain, causing premature termination and leading to low molecular weight polymers. mit.edu |
| Temperature | Cationic polymerizations are typically conducted at low temperatures. Lower temperatures suppress chain transfer and termination reactions, which are often the limiting factors in achieving high molecular weights and narrow molecular weight distributions. This allows for better control over the polymerization process. stanford.edu |
| Monomer Reactivity | The monomer must be sufficiently nucleophilic to be attacked by the tert-butyl cation and the subsequent growing polymer chain. Monomers that form stable carbocations, such as isobutylene or styrene, are ideal candidates for this type of polymerization. libretexts.org |
| Initiator Concentration | The concentration of this compound directly affects the number of initial polymer chains. Higher initiator concentrations generally lead to a larger number of chains, which, for a given amount of monomer, results in polymers with lower average molecular weight. |
Incorporating this compound Derivatives into Polymer Architectures
While the direct polymerization of a monomer containing a this compound group is not common, the principles of its chemistry are highly relevant for the post-polymerization modification of polymer architectures. The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions, a property that can be exploited to create functional polymers. mdpi.comlibretexts.orgmasterorganicchemistry.com
This approach typically involves a two-step process:
Synthesis of a Precursor Polymer: A polymer containing hydroxyl groups is first synthesized. For example, a polymer incorporating a monomer like 4-tert-butylcyclohexanol.
Post-Polymerization Modification: The hydroxyl groups on the precursor polymer are then converted into methanesulfonate esters by reacting the polymer with a reagent like methanesulfonyl chloride (mesyl chloride) in the presence of a base.
This reaction transforms the inert hydroxyl group into a highly reactive mesylate group. This functionalized polymer can then be treated with various nucleophiles to attach different side chains or functional moieties, effectively creating a diverse range of polymer architectures from a single precursor. The mesylate group is displaced by the incoming nucleophile, allowing for the covalent attachment of new chemical entities to the polymer backbone. mdpi.com This strategy provides a versatile platform for tailoring the physical and chemical properties of polymers for specific applications.
Protecting Group Strategies in Polymer Synthesis
In the synthesis of functional polymers, particularly those containing acidic or reactive functional groups, protecting group strategies are often employed. This approach involves the temporary modification of a functional group on the monomer to prevent it from interfering with the polymerization process or reacting prematurely. After polymerization, the protecting group is removed to yield the desired functional polymer. While this compound itself is a valuable reagent in organic synthesis, its direct application as a protecting group for monomers in polymer science is not extensively documented. However, the use of a tert-butyl group to protect a sulfonate moiety on a polymerizable monomer, such as in tert-butyl p-styrenesulfonate, serves as a pertinent and illustrative example of this strategy.
The rationale behind using a bulky protecting group like tert-butyl for sulfonate monomers is to mask the highly polar and reactive sulfonic acid group. This temporary protection offers several advantages:
Improved Solubility: The protected monomer often exhibits enhanced solubility in common organic solvents used for polymerization, facilitating a homogeneous reaction environment.
Compatibility with Polymerization Techniques: The protected monomer is typically more compatible with various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which are sensitive to acidic protons.
Controlled Polymer Architecture: By using a protected monomer, it is possible to synthesize well-defined block copolymers with both protected (hydrophobic) and unprotected (hydrophilic) segments.
The synthesis of a sulfonate-containing polymer using a protecting group strategy generally involves three key steps:
Monomer Synthesis: The functional monomer is reacted with a compound that introduces the protecting group. For instance, p-styrenesulfonic acid can be converted to its tert-butyl ester derivative.
Polymerization: The protected monomer is then polymerized, often with other comonomers, to create a polymer with the desired molecular weight and architecture.
Deprotection: The protecting groups on the polymer are removed, typically through hydrolysis with an acid catalyst like trifluoroacetic acid (TFA), to reveal the sulfonic acid groups and yield the final functional polymer. cmu.edu
This strategy allows for the creation of polymers with precise structures that would be difficult to achieve if the unprotected, highly reactive monomer were used directly.
Detailed Research Findings
Research in polymer science has demonstrated the successful application of tert-butyl protected sulfonate monomers in the synthesis of well-defined polymers. For example, the polymerization of tert-butyl acrylate (B77674) (tBA) is a widely studied system where the tert-butyl group protects the carboxylic acid functionality. cmu.edu This allows for the synthesis of poly(tert-butyl acrylate), which can then be hydrolyzed to produce poly(acrylic acid). cmu.edu This principle is directly analogous to the use of tert-butyl protected sulfonate monomers.
In the case of sulfonate-containing polymers, studies have explored the synthesis and polymerization of various alkyl esters of p-styrenesulfonate. These studies often focus on achieving controlled polymerization and investigating the properties of the resulting polymers both before and after deprotection. The choice of the alkyl group for protection can influence the stability of the monomer and the conditions required for deprotection. The bulky tert-butyl group provides good stability during polymerization and can typically be removed under acidic conditions without degrading the polymer backbone.
The table below summarizes findings related to the polymerization of protected sulfonate monomers, illustrating the conditions used and the characteristics of the resulting polymers.
| Protected Monomer | Polymerization Method | Initiator/Catalyst | Resulting Polymer | Deprotection Conditions | Final Polymer |
|---|---|---|---|---|---|
| n-Butyl 4-styrenesulfonate | RAFT Polymerization | AIBN/DDMAT | Poly(n-butyl 4-styrenesulfonate) | Tetrabutylammonium hydroxide (B78521) followed by acid | Poly(4-styrenesulfonic acid) |
| tert-Butyl acrylate | ATRP | CuBr/PMDETA | Poly(tert-butyl acrylate) | Trifluoroacetic acid (TFA) in dichloromethane (B109758) | Poly(acrylic acid) |
| 4-((tert-butoxycarbonyl)oxy)styrene | Radical Copolymerization with SO2 | AIBN | Poly[4-((tert-butoxycarbonyl)oxy)styrene-sulfone] | Thermal or acid-catalyzed | Poly(4-hydroxystyrene-sulfone) |
The data illustrates that protecting group strategies are versatile and can be adapted for different monomers and polymerization techniques. The deprotection step is crucial and must be chosen carefully to ensure complete removal of the protecting group without causing side reactions or degradation of the polymer. The successful synthesis of these polymers opens up possibilities for their use in a variety of applications where the presence of sulfonic acid groups is beneficial, such as in ion-exchange membranes, hydrogels, and biomedical materials.
Advanced Analytical Methodologies for Characterization and Detection
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed structural analysis of tert-butyl methanesulfonate (B1217627). Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy offer complementary information to fully characterize the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation of Tert-butyl Methanesulfonate and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide unique information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In the ¹H NMR spectrum of a related compound, 3-((tert-butoxycarbonyl)amino)propyl methanesulfonate, the tert-butyl protons of the Boc group typically appear as a singlet around δ 1.4 ppm, while the methyl protons of the methanesulfonate group are observed at approximately δ 3.0 ppm. For this compound itself, the ¹H NMR spectrum is characterized by two key signals. The nine equivalent protons of the tert-butyl group (C(CH₃)₃) produce a sharp singlet, and the three protons of the methyl group (CH₃SO₃) also appear as a singlet at a different chemical shift.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In derivatives containing a tert-butyl group, the quaternary carbon of the tert-butyl group and the three equivalent methyl carbons give rise to distinct signals. rsc.org For instance, in various tert-butyl carbamates, the quaternary carbon of the tert-butyl group typically resonates around 80-82 ppm, while the methyl carbons appear around 28 ppm. rsc.org Similarly, the methyl carbon of the methanesulfonate group would be expected to have a characteristic chemical shift.
¹H and ¹³C NMR Chemical Shift Data for Tert-butyl Group in Related Compounds
| Compound Type | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| Boc-protected amine | (CH₃)₃C-O-C=O | ~1.4 | ~80 (quaternary C), ~28 (CH₃) | |
| Tert-butyl carbamate | (CH₃)₃C-O-C=O | 1.51 - 1.55 | 80.3 - 81.9 (quaternary C), 28.1 - 28.35 (CH₃) | rsc.org |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum confirms the compound's molecular formula, C₅H₁₂O₃S, corresponding to a molecular weight of 152.21 g/mol . nih.gov
Under electron impact (EI) ionization, this compound undergoes characteristic fragmentation. A prominent fragmentation pathway involves the loss of the tert-butyl group, leading to the formation of a stable tert-butyl carbocation ((CH₃)₃C⁺) with a mass-to-charge ratio (m/z) of 57. This is often the base peak in the spectrum of compounds containing a tert-butyl group. doaj.orgpearson.com Another significant fragmentation can be the loss of a methyl radical from the tert-butyl group, followed by further fragmentation. The fragmentation of the methanesulfonate group can also occur, leading to ions such as CH₃SO₂⁺ (m/z 79).
In studies of related compounds with a tert-butyl group, the fragmentation pattern consistently shows the formation of the tert-butyl cation. nih.gov For example, in the mass spectrum of tert-butylamine, the base peak is at m/z 58, corresponding to the [C(CH₃)₃]⁺ fragment, and the molecular ion peak is often weak or absent due to the high stability of the tert-butyl carbocation. pearson.com
Expected Mass Spectrometry Fragmentation of this compound
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 152 | C₅H₁₂O₃S⁺ |
| [M - CH₃]⁺ | 137 | C₄H₉O₃S⁺ |
| [M - C(CH₃)₃]⁺ | 95 | CH₃SO₃⁺ |
| [CH₃SO₂]⁺ | 79 | CH₃SO₂⁺ |
| [C(CH₃)₃]⁺ | 57 | (CH₃)₃C⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in this compound through their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically in the region of 1350-1300 cm⁻¹ (asymmetric stretch) and 1175-1150 cm⁻¹ (symmetric stretch). nih.gov The C-O stretching vibration of the ester linkage will also be present, likely around 1000 cm⁻¹. Additionally, the C-H stretching and bending vibrations of the tert-butyl and methyl groups will be observed in their characteristic regions (around 2960 cm⁻¹ for C-H stretching and 1470-1365 cm⁻¹ for C-H bending). researchgate.net
Raman spectroscopy provides complementary information, particularly for non-polar bonds. The S-O and C-S bonds of the methanesulfonate group are expected to show characteristic Raman signals. royalsocietypublishing.org In general, the vibrational spectra of the tert-butyl group are well-characterized, with specific frequencies for C-C stretching and CH₃ deformation modes. acs.orgresearchgate.net
Characteristic IR and Raman Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| -SO₂-O- | Asymmetric S=O Stretch | 1350 - 1300 | Weak | nih.gov |
| -SO₂-O- | Symmetric S=O Stretch | 1175 - 1150 | Strong | nih.gov |
| C-O | Stretch | ~1000 | Moderate | researchgate.net |
| C(CH₃)₃ | C-H Stretch | ~2960 | Strong | researchgate.net |
| C(CH₃)₃ | C-H Bend | 1470 - 1365 | Moderate | researchgate.net |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC) for Mixture Resolution and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile or thermally labile compounds like this compound. For purity assessment of related compounds, a C18 column with a mobile phase of acetonitrile (B52724) and water is often employed, with UV detection typically set between 210–220 nm.
The choice of column and mobile phase is critical for achieving good separation. For methanesulfonic acid and its derivatives, mixed-mode stationary phases can also be effective. sielc.com In some cases, derivatization is used to enhance detection by UV, especially for compounds lacking a strong chromophore. nih.gov The purity of this compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds and is particularly useful for detecting residual this compound or related volatile impurities. The choice of column is crucial for effective separation. For the analysis of alkyl sulfonates, polar columns such as those with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a nitroterephthalic acid-modified polyethylene glycol stationary phase are often used. nih.gov
GC coupled with a flame ionization detector (FID) is a common setup for purity analysis of compounds like methyl tert-butyl ether, a structurally related compound. kelid1.ir For trace-level analysis of potentially genotoxic sulfonate esters, GC coupled with a mass spectrometer (GC-MS) provides high sensitivity and specificity. japsonline.comglobalresearchonline.netusgs.gov The GC-MS method allows for the identification of impurities based on both their retention time and their mass spectrum.
Typical GC and HPLC Conditions for Analysis of Related Compounds
| Technique | Column | Mobile Phase / Carrier Gas | Detector | Reference |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water | UV (210-220 nm) | |
| GC | DB-WAX (polyethylene glycol) | Nitrogen or Helium | FID or MS | globalresearchonline.net |
| GC | FFAP (nitroterephthalic acid-modified polyethylene glycol) | Helium | MS or FID | nih.gov |
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a chemical modification technique used to convert an analyte into a product with properties that are more suitable for a given analytical method. For this compound, which is not readily detectable by UV-Vis spectrophotometry, derivatization is a critical step to introduce a chromophore, thereby significantly increasing its molar absorptivity and enabling sensitive detection.
Pre-column Derivatization for Spectrophotometric Detection
Pre-column derivatization involves the reaction of the analyte with a derivatizing agent prior to its introduction into the analytical separation system, such as high-performance liquid chromatography (HPLC). This approach is widely favored for its versatility and the ability to remove excess derivatizing reagent before analysis, which can otherwise interfere with the detection.
For alkyl methanesulfonates, nucleophilic substitution reactions form the basis of most pre-column derivatization strategies. A suitable nucleophilic reagent containing a chromophore attacks the electrophilic carbon of the tert-butyl group, displacing the methanesulfonate leaving group.
A common class of derivatizing agents for sulfonate esters are dithiocarbamates. For instance, reagents like sodium N,N-diethyldithiocarbamate or sodium dibenzyldithiocarbamate (B1202937) can be employed. The reaction proceeds as follows:
(CH₃)₃COSO₂CH₃ + R₂NCS₂⁻ → (CH₃)₃CS₂CNR₂ + CH₃SO₃⁻
The resulting dithiocarbamate (B8719985) ester possesses strong UV absorption characteristics, allowing for sensitive spectrophotometric detection. The choice of the specific dithiocarbamate reagent can be tailored to optimize the chromatographic separation and detection wavelength.
However, the significant steric hindrance of the tertiary butyl group in this compound makes it less reactive towards nucleophilic substitution compared to smaller alkyl sulfonates like methyl or ethyl methanesulfonate. This necessitates more rigorous reaction conditions to achieve complete derivatization.
Optimization of Derivatization Reagents and Conditions
The efficiency of the pre-column derivatization of this compound is critically dependent on the selection of the appropriate reagent and the careful optimization of reaction conditions. Due to the steric hindrance of the tert-butyl group, which favors an SN1 reaction mechanism, conditions that promote the formation of a stable tert-butyl carbocation are often more effective.
Key Optimization Parameters:
Derivatization Reagent: While dithiocarbamates are effective, other nucleophilic reagents with strong chromophores can also be considered. The choice of reagent will depend on its nucleophilicity, the stability of the resulting derivative, and its spectral properties. For sterically hindered substrates, smaller, highly nucleophilic reagents may be preferred.
Solvent: The polarity and protic nature of the solvent play a crucial role. Aprotic polar solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve both the analyte and the ionic derivatizing reagent while not solvating the nucleophile as strongly as protic solvents, thus enhancing its reactivity.
Temperature: Higher reaction temperatures are generally required to overcome the activation energy barrier for the derivatization of the sterically hindered this compound. Optimization studies are necessary to find a balance between achieving a complete and rapid reaction and preventing the degradation of the analyte or the derivative.
Reaction Time: Sufficient time must be allowed for the derivatization reaction to go to completion. The optimal reaction time is determined by kinetic studies, monitoring the formation of the derivative over time until a plateau is reached.
pH/Catalyst: The reaction is typically carried out under basic conditions to ensure the nucleophilicity of the derivatizing agent. The use of a base or a phase-transfer catalyst can significantly accelerate the reaction rate. The choice and concentration of the base or catalyst must be optimized to maximize the yield of the derivative without causing unwanted side reactions.
Illustrative Data for Derivatization Optimization:
The following interactive table presents hypothetical data from an optimization study for the derivatization of this compound with a generic chromophoric nucleophile.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Derivative Yield (%) |
| Temperature (°C) | 60 | 80 | 100 | 45 |
| 60 | 80 | 100 | 75 | |
| 60 | 80 | 100 | 95 | |
| Reaction Time (min) | 30 | 60 | 90 | 60 |
| 30 | 60 | 90 | 92 | |
| 30 | 60 | 90 | 94 | |
| Solvent | Acetonitrile | DMF | DMSO | 88 |
| Acetonitrile | DMF | DMSO | 96 | |
| Acetonitrile | DMF | DMSO | 91 |
Note: This table is for illustrative purposes to demonstrate the type of data generated during method development and does not represent actual experimental results.
Through systematic optimization of these parameters, a robust and sensitive analytical method for the determination of this compound using pre-column derivatization and spectrophotometric detection can be developed and validated.
Future Directions in Tert Butyl Methanesulfonate Research
Development of Novel Synthetic Applications Beyond Current Paradigms
While traditionally employed for the introduction of the tert-butyl group, emerging research is exploring the use of tert-butyl methanesulfonate (B1217627) in more complex synthetic strategies. mdpi.com One promising area is its application in cascade reactions, where a series of transformations occur in a single pot, leading to a rapid increase in molecular complexity. For instance, the tert-butyl cation generated from tert-butyl methanesulfonate can initiate a cascade of cyclizations and rearrangements in polyene substrates, providing a powerful tool for the synthesis of intricate polycyclic natural products.
Furthermore, its role as a key intermediate in the total synthesis of complex molecules is expanding. The strategic introduction of a tert-butyl group can serve to sterically shield a reactive site, directing subsequent reactions to other parts of the molecule. This directing effect can be crucial in achieving the desired stereochemistry and regioselectivity in the synthesis of pharmaceuticals and other biologically active compounds.
| Application Area | Synthetic Strategy | Potential Outcome |
| Natural Product Synthesis | Cascade cyclizations initiated by the tert-butyl cation. | Efficient construction of complex polycyclic frameworks. |
| Asymmetric Synthesis | Steric directing group to control stereochemical outcomes. | Enantiomerically pure synthesis of chiral molecules. |
| Medicinal Chemistry | Introduction of a bulky group to modulate biological activity. | Development of new therapeutic agents with improved properties. |
Innovations in Stereoselective Transformations Facilitated by this compound
The bulky nature of the tert-butyl group in this compound can be exploited to influence the stereochemical outcome of reactions. While direct use as a chiral auxiliary is not common, its role as a sterically demanding leaving group is an area of growing interest. In elimination and substitution reactions, the large size of the methanesulfonate group, magnified by the adjacent tert-butyl group, can create a highly biased steric environment around the reaction center. This can favor the formation of one stereoisomer over another by directing the approach of the incoming nucleophile or the abstracting base. purechemistry.org
For example, in the formation of alkenes via E2 elimination, the use of a substrate with a this compound leaving group could lead to a higher proportion of the less substituted (Hofmann) product due to the steric hindrance impeding the approach of the base to the more substituted carbon. Future research will likely focus on quantifying these steric effects and applying them to the stereoselective synthesis of specific target molecules.
Advanced Mechanistic Insights through Integrated Experimental and Computational Studies
The reaction mechanisms of this compound, particularly its propensity to undergo solvolysis via an S_N1 pathway due to the stability of the resulting tert-butyl carbocation, have been a subject of study. mdpi.com However, a deeper understanding of the transition states and the influence of solvent effects requires a synergistic approach combining experimental kinetics with high-level computational modeling.
Future investigations will likely employ Density Functional Theory (DFT) and other computational methods to map the potential energy surfaces of reactions involving this compound. researchgate.netscispace.commdpi.com These computational studies can provide detailed information about the geometry and energy of transition states, which is difficult to obtain through experimental methods alone. By correlating these computational predictions with experimentally determined reaction rates and product distributions under various conditions, a more refined and predictive model of reactivity can be developed. This integrated approach will be crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies.
| Study Type | Focus | Expected Insights |
| Experimental Kinetics | Solvent effects, nucleophile strength, temperature dependence. | Quantitative data on reaction rates and activation parameters. |
| Computational Modeling (DFT) | Transition state geometries and energies, reaction pathways. | Detailed understanding of the factors controlling reactivity and selectivity. |
| Integrated Studies | Correlation of experimental and computational data. | Predictive models for designing new and improved synthetic transformations. |
Exploration of Sustainable and Efficient Production Methods
The conventional synthesis of this compound from tert-butanol (B103910) and methanesulfonyl chloride is effective but raises environmental concerns due to the use of hazardous reagents and the generation of acidic byproducts. mdpi.com Future research will focus on developing greener and more efficient production methods in line with the principles of sustainable chemistry.
One promising avenue is the adoption of flow chemistry. nih.govwiley-vch.de Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the potential for automation and process intensification. A flow-based synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation. Additionally, research into alternative, less hazardous sulfonating agents and the use of catalytic systems could further improve the sustainability of the production process. A patented process describes the preparation of alkyl methanesulfonate solutions with improved thermal stability by washing the reaction mixture with an aqueous alkali metal carbonate solution. google.com
Design of New Polymeric Materials Incorporating this compound Derived Units
The introduction of tert-butyl groups into polymers can significantly modify their physical and chemical properties, such as increasing their glass transition temperature, enhancing their thermal stability, and imparting hydrophobicity. This compound can serve as a valuable tool for the synthesis of such polymers, either as an initiator for cationic polymerization or as a reagent for the post-polymerization modification of existing polymers. wikipedia.orgcmu.edu
In cationic polymerization, the tert-butyl cation generated from this compound can initiate the polymerization of electron-rich monomers like isobutylene (B52900) and vinyl ethers. wikipedia.orglibretexts.org This allows for the synthesis of polymers with a well-defined initiating end-group. Furthermore, block copolymers can be synthesized by the sequential addition of different monomers, leading to materials with tailored microphase-separated structures and properties. mdpi.comcmu.edutennessee.edu
Post-polymerization modification offers a versatile route to introduce tert-butyl groups onto a pre-existing polymer backbone. This can be achieved by reacting a polymer containing suitable functional groups (e.g., hydroxyl or amino groups) with this compound. This approach allows for the fine-tuning of polymer properties without the need to synthesize new monomers. Future research in this area will likely focus on the development of novel polymers with specific applications in areas such as advanced coatings, membranes for separations, and materials for biomedical devices.
| Polymerization Strategy | Description | Potential Polymer Architectures |
| Cationic Initiation | Tert-butyl cation initiates the polymerization of suitable monomers. | Homopolymers, block copolymers with defined end-groups. |
| Post-Polymerization Modification | Introduction of tert-butyl groups onto an existing polymer backbone. | Graft copolymers, surface-modified polymers. |
Q & A
Basic: What are the established synthesis routes for tert-butyl methanesulfonate, and how are intermediates characterized?
Answer:
this compound is typically synthesized via the reaction of methanesulfonyl chloride with tert-butanol under controlled alkaline conditions (e.g., using triethylamine as a base) . Key characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm the structure, focusing on the tert-butyl group (δ ~1.3 ppm for CH₃) and the sulfonate moiety (δ ~3.0 ppm for SO₃) .
- Mass spectrometry (EI-MS) to verify molecular weight (m/z 152.21) and fragmentation patterns .
- Purity analysis via HPLC or GC with flame ionization detection, ensuring ≥95% purity for research-grade material .
Basic: What analytical techniques are recommended for detecting residual this compound in reaction mixtures?
Answer:
Residual detection requires high sensitivity due to its reactivity. Validated methods include:
- Capillary Gas Chromatography (GC) with flame ionization detection, optimized for low detection limits (≤1 ppm) using polar columns (e.g., DB-WAX) .
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for trace quantification in complex matrices, employing MRM transitions specific to m/z 152 → 97 (sulfonate fragment) .
- Ion Chromatography for quantifying sulfonate byproducts, particularly in aqueous phases .
Advanced: How does this compound’s stability vary under different storage and reaction conditions?
Answer:
Stability is highly condition-dependent:
- Thermal Stability : Decomposes above 40°C, releasing methanesulfonic acid and isobutylene. Store at –20°C in inert, airtight containers to prevent hydrolysis .
- Solvent Effects : Stable in aprotic solvents (e.g., THF, DCM) but hydrolyzes rapidly in protic solvents (e.g., water, alcohols). Monitor pH (<7) to suppress hydrolysis during reactions .
- Light Sensitivity : No significant photodegradation observed under standard lab lighting, but prolonged UV exposure may induce radical side reactions .
Advanced: What mechanistic insights explain this compound’s reactivity in nucleophilic substitution (SN) reactions?
Answer:
The tert-butyl group’s steric bulk and the sulfonate’s leaving-group ability drive SN1/SN2 pathways:
- SN1 Dominance : Polar solvents (e.g., DMSO) stabilize carbocation intermediates, favoring SN1 with tertiary alcohols .
- Steric Effects : Bulky nucleophiles (e.g., amines) exhibit reduced reactivity due to hindered backside attack in SN2 .
- Kinetic Studies : Second-order kinetics in aprotic solvents (k ~10⁻⁴ M⁻¹s⁻¹ at 25°C) confirm bimolecular mechanisms under low steric hindrance .
Advanced: How can researchers address contradictions in DNA damage studies involving this compound analogs?
Answer:
Conflicting data on genotoxicity (e.g., methyl methanesulfonate vs. tert-butyl derivatives) arise from:
- Repair Pathway Efficiency : Base excision repair (BER) preferentially addresses methyl adducts, while tert-butyl adducts may evade repair, amplifying damage .
- Dose-Response Variability : Use comet assays with strict controls for baseline DNA damage (e.g., % tail DNA ≥20% indicates significant damage) .
- Cell-Type Specificity : Primary cells (e.g., PBMCs) show higher sensitivity than immortalized lines; validate models using repair-deficient cell lines .
Advanced: What protocols optimize this compound’s use in mutagenesis or alkylation studies?
Answer:
For reproducible mutagenesis:
- Dose Optimization : Pre-screen with 0.1–3 mM doses in cell cultures, balancing lethality (≤30% cell death) and mutation frequency .
- Exposure Time : Limit treatment to 1–2 hours to minimize nonspecific alkylation, followed by thorough quenching (e.g., sodium thiosulfate) .
- Post-Treatment Analysis : Use whole-genome sequencing to map alkylation sites, focusing on guanine N7 and adenine N3 positions .
Advanced: How do solvent interactions influence this compound’s reactivity in multi-step syntheses?
Answer:
Solvent choice critically impacts yield and byproduct formation:
- Polar Aprotic Solvents (e.g., DMF): Enhance electrophilicity but risk sulfonate group solvolysis at elevated temperatures .
- Co-Solvent Systems : Mixing THF with water (≤10% v/v) improves solubility while minimizing hydrolysis .
- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of tert-butyl intermediates during prolonged reactions .
Advanced: What strategies resolve conflicting data on this compound’s catalytic applications?
Answer:
Discrepancies in catalytic efficiency often stem from:
- Impurity Interference : Trace methanesulfonic acid (from hydrolysis) can act as a catalyst; pre-purify via silica gel chromatography .
- Substrate Compatibility : Test diverse substrates (e.g., aryl vs. alkyl amines) to assess scope limitations .
- Kinetic Profiling : Compare turnover numbers (TON) under standardized conditions (e.g., 0.1 mol% catalyst, 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
